tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C10H23ClN2O2 and a molecular weight of 238.76 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-aminopentan-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (1-aminopropyl)carbamate hydrochloride
- tert-Butyl (1-aminobutyl)carbamate hydrochloride
- tert-Butyl (1-aminohexyl)carbamate hydrochloride
Comparison: tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is unique due to its specific structure and properties, which make it suitable for certain applications where other similar compounds may not be as effective. Its distinct chemical reactivity and stability are key factors that differentiate it from other related compounds .
Biological Activity
Introduction
tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride, a compound with the molecular formula C10H23ClN2O2 and a molecular weight of 238.75 g/mol, has garnered attention in various fields of scientific research, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Property | Value |
---|---|
Chemical Formula | C10H23ClN2O2 |
Molecular Weight | 238.75 g/mol |
CAS Number | 1983858-46-3 |
IUPAC Name | tert-butyl N-(1-aminopentan-3-yl)carbamate;hydrochloride |
Appearance | White crystalline solid |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to modulate biochemical pathways by binding to specific sites on target proteins, thereby influencing their activity. This compound may also participate in biochemical reactions as a substrate or an inhibitor, depending on the context of its application.
Enzymatic Interactions
Research indicates that this compound can interact with enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of certain proteases, which play critical roles in cellular signaling and homeostasis. Such interactions are crucial for understanding its potential therapeutic applications.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antimicrobial agent.
Immunomodulatory Effects
In vivo studies have demonstrated that this compound can modulate immune responses. For instance, it has been tested in models of inflammation where it significantly reduced levels of pro-inflammatory cytokines such as IL-6 following stimulation with Toll-like receptor (TLR) agonists . This effect suggests potential applications in treating autoimmune diseases or conditions characterized by excessive inflammation.
Neuroprotective Potential
Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound appears to exert protective effects on neuronal cells under stress conditions, possibly through antioxidant mechanisms and modulation of apoptotic pathways .
Study 1: Antimicrobial Activity Assessment
In a controlled study, this compound was evaluated for its antimicrobial efficacy against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.
Study 2: Immunomodulatory Effects in Mouse Models
A study involving mice treated with varying doses of this compound showed a dose-dependent reduction in IL-6 levels after TLR7 stimulation. Mice receiving the highest dose exhibited a 50% reduction compared to controls, highlighting its immunomodulatory capabilities .
Properties
IUPAC Name |
tert-butyl N-(1-aminopentan-3-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-5-8(6-7-11)12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDGOHJRICERGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)NC(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856370 |
Source
|
Record name | tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-84-7 |
Source
|
Record name | tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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